Benzophenone-d10

Stable isotope dilution mass spectrometry LC-MS/MS internal standard selection isotopic interference

Reliable quantitation of benzophenone-type UV filters in complex matrices is hampered by ion overlap when using unlabeled or partially deuterated internal standards. Benzophenone-d10 (M+10) eliminates isotopic cross-talk and guarantees baseline resolution from native analyte 13C isotopologues. - Provides a definitive M+10 mass shift for selective LC-MS/MS and GC-MS monitoring. - Validated for human biomonitoring (placental tissue, LOD 0.07 ng/g, recovery 98-104%) and food contact material migration testing. - Manufactured under ISO 17034 and ISO/IEC 17025 quality systems with full CoA documentation for GLP compliance.

Molecular Formula C13H10O
Molecular Weight 192.28 g/mol
CAS No. 22583-75-1
Cat. No. B1335006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzophenone-d10
CAS22583-75-1
Molecular FormulaC13H10O
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyRWCCWEUUXYIKHB-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzophenone-d10: Stable Isotope-Labeled Internal Standard


Benzophenone-d10 (CAS 22583-75-1) is the fully deuterated stable isotope-labeled analog of benzophenone (CAS 119-61-9), in which all ten aromatic hydrogen atoms have been substituted with deuterium (C13D10O) . This compound is classified as a perdeuterated aromatic ketone internal standard designed explicitly for isotope dilution mass spectrometry (IDMS) and stable isotope dilution (SID) LC-MS/MS applications . Benzophenone-d10 exhibits a characteristic mass shift of M+10 relative to unlabeled benzophenone (monoisotopic mass 192.1359 Da vs 182.0732 Da for unlabeled) . Its primary utility lies in serving as a surrogate or internal standard for the accurate quantitation of benzophenone and structurally related benzophenone-type UV filters (BPs) in complex matrices including food, food-contact materials, and biological tissues [1].

Workflow Isotope dilution LC-MS/MS and GC-MS Perdeuterated ISTD for IDMS quantitation
Selection M+10 mass shift surrogate standard Baseline resolution from native isotopic envelope
Use Context Complex matrix benzophenone quantitation Food, packaging, and research tissue matrices

Why Benzophenone-d10 Cannot Be Substituted


Deuterated internal standards function on the principle of co-elution with the native analyte while maintaining a sufficient mass difference to enable discrete MS channel monitoring . Substitution with unlabeled benzophenone (M+0) precludes independent quantitation due to identical m/z. Lower-deuterated analogs such as benzophenone-d5 (CAS 2694-78-2, M+5) carry a quantifiable risk of isotopic cross-talk and ion overlap when analyzing benzophenone in matrices containing naturally abundant 13C isotopologues or when operating at high analyte concentrations . The selection of benzophenone-d10 provides a M+10 mass shift, which ensures baseline resolution from the native analyte's isotopic envelope and eliminates interference from M+1 and M+2 13C peaks . Additionally, deuterium-hydrogen back-exchange is a known liability of partially deuterated compounds under certain chromatographic or sample preparation conditions; perdeuteration reduces exchangeable positions and provides more consistent isotopic purity retention throughout analysis [1].

Risk 1 Unlabeled benzophenone (M+0) shares identical m/z with the native analyte, precluding independent MS channel monitoring in IDMS workflows.
Risk 2 Benzophenone-d5 (M+5) may exhibit isotopic cross-talk with the native 13C isotopologue envelope at M+1 and M+2, especially at high analyte concentrations.
Risk 3 Benzophenone-d10 perdeuteration reduces exchangeable positions; partially deuterated analogs may undergo deuterium-hydrogen back-exchange under certain chromatographic conditions, shifting isotopic purity.

Benzophenone-d10 Differentiation Evidence


M+10 Mass Shift Superior Spectral Resolution

Benzophenone-d10 provides a nominal mass increase of +10 Da relative to unlabeled benzophenone (C13D10O, molecular weight 192.28 g/mol), compared to only +5 Da for benzophenone-d5 (molecular weight ~187 g/mol) . In GC-MS selected ion monitoring (SIM) mode, benzophenone-d10 is monitored at m/z 110 (for the base fragment) versus m/z 105 for unlabeled benzophenone, establishing a clean 5-unit separation window even in fragmentation-based analysis [1]. The larger mass differential of d10 significantly reduces the probability of isotopic cross-contribution from the native analyte's 13C isotopologue envelope, which for benzophenone includes contributions at M+1 (~14.1% relative abundance due to 13 × 13C atoms) and M+2 (~0.9%) . A d5 internal standard (M+5) sits closer to the M+1 and M+2 isotope clusters, increasing the risk of signal bleed in high-concentration calibrators.

M+10 mass shift
Reported
+10 Da vs +5 Da (d5); 5-unit m/z separation in SIM mode
Supports baseline isotopic resolution from native envelope
Reduces 13C cross-contribution at M+1/M+2
Stable isotope dilution mass spectrometry LC-MS/MS internal standard selection isotopic interference

High Isotopic Purity for Accurate IDMS Quantitation

Commercially sourced Benzophenone-d10 is routinely supplied with an isotopic enrichment specification of 99 atom % D (equivalent to 98-99% isotopic purity) . This specification is critical because the fundamental equation of isotope dilution mass spectrometry assumes that the concentration of unlabeled species in the internal standard spike is either negligible or precisely known . Lower-purity deuterated standards (e.g., 95 atom % D or lower) introduce a quantifiable positive bias at low analyte-to-internal standard ratios due to the contribution of residual unlabeled benzophenone (M+0) from the internal standard itself. At 99 atom % D, the residual unlabeled fraction is ≤1%, which translates to a maximum systematic overestimation of 1% at a 1:1 analyte-to-IS ratio—a value that falls within typical analytical method acceptance criteria (±15-20% at LLOQ) without requiring mathematical correction.

Isotopic purity
Class-level
99 atom % D
Residual unlabeled fraction reported at ≤1%
Data to verify per lot; certificate review recommended
Isotope dilution mass spectrometry IDMS certified reference material

Validated LC-MS/MS Method in Placental Tissue

A published LC-MS/MS method for the determination of six benzophenone UV filters in human placental tissue utilized Benzophenone-d10 (BP-d10) as the surrogate internal standard [1]. The method employed ethyl acetate extraction followed by APCI-LC-MS/MS analysis in positive mode. Validation results demonstrated recovery rates for spiked placental tissue samples ranging from 98% to 104% across the six target analytes [1][2]. Inter- and intra-day variability was maintained under 5% relative standard deviation (RSD), and limits of detection (LOD) ranged from 0.07 to 0.3 ng g⁻¹, with limits of quantification (LOQ) from 0.3 to 1.0 ng g⁻¹ [1]. This represents one of the few validated methods achieving sub-ng g⁻¹ sensitivity for benzophenones in a complex lipid-rich biological matrix.

Placental tissue method
Method context
Recovery 98-104%; RSD <5%; LOQ 0.3-1.0 ng g⁻¹
Supports research matrix analysis at trace levels
APCI-LC-MS/MS; human placental tissue (n=16)
Bioanalysis LC-MS/MS method validation endocrine disruptor biomonitoring

GC-MS IDMS Method for Food Packaging Migration

An optimization study for the separation and quantitation of benzophenone and five carcinogenic benzophenone derivatives (4-methylbenzophenone, 4-hydroxybenzophenone, 2-hydroxybenzophenone, 4,4'-bis(dimethylamino)benzophenone, and 4,4'-bis(diethylamino)benzophenone) from food packaging paper utilized Benzophenone-d10 as the internal standard for isotope dilution mass spectrometry (IDMS) [1]. The optimized GC-MS method, employing a 50% diphenyl/50% dimethyl polysiloxane capillary column with SIM mode detection, achieved baseline separation of all six target compounds within 24 minutes [1]. Calibration curves constructed using Benzophenone-d10 as the internal standard yielded correlation coefficients (r²) of ≥0.990, meeting the acceptance criteria for quantitative food contact material compliance testing [1].

GC-MS IDMS food packaging
Method context
r² ≥0.990 for six BP derivatives; 24 min run
Supports multi-analyte IDMS method efficiency
SIM mode; 50% diphenyl/50% dimethyl polysiloxane column
Food contact materials GC-MS isotope dilution photoinitiator migration

Validated GC-MS Method for Food Matrix Analysis

A validated GC-MS method for determining benzophenone migration from cartonboard food packaging into foodstuffs employed d10-benzophenone as the internal standard [1]. The method involved solvent extraction of food samples containing d10-benzophenone, defatting with hexane, and analysis by GC-MS. For food analysis, the method achieved a limit of detection (LOD) of 0.01 mg kg⁻¹ and a limit of quantification (LOQ) of 0.05 mg kg⁻¹ [1]. Calibration was linear from 0.05 to 20 mg kg⁻¹, and the method was validated both in-house and through a blind check-sample exercise organized by an independent laboratory, returning satisfactory results [1]. The method was successfully applied to the analysis of 350 retail food samples packaged in printed cartonboard.

Food matrix GC-MS
Method context
LOD 0.01 mg kg⁻¹; LOQ 0.05 mg kg⁻¹; linear 0.05-20 mg kg⁻¹
Supports food matrix research and migration studies
Passed independent blind proficiency testing
Food safety GC-MS method validation UV-cured ink migration

Vibrational Spectroscopy Structural Verification

A comprehensive vibrational spectroscopic study combining experimental infrared (4000-100 cm⁻¹) and Raman (4000-10 cm⁻¹) spectra with ab initio molecular orbital calculations (HF/6-31G**) characterized benzophenone, benzophenone-d10, and benzophenone-¹⁸O in both solid state and solution [1]. The study achieved mean deviation of 25.4 cm⁻¹ between calculated and experimental vibrational frequencies at the 6-31G level [1]. Critically, the calculated isotopic frequency shifts induced by d10 labeling showed good accordance with measured experimental values, confirming that complete perdeuteration of both phenyl rings produces predictable and consistent spectroscopic signatures [1]. This experimental validation at the molecular level provides definitive evidence that the compound's isotopic substitution pattern is structurally homogeneous, a prerequisite for its reliable use as an internal standard.

Vibrational spectroscopy
Reported
IR and Raman spectra validated; isotopic shifts match calculation (mean dev. 25.4 cm⁻¹)
Reported structural confirmation of perdeuteration
HF/6-31G**; solid and solution phase
Vibrational spectroscopy isotopic labeling structural verification

Benzophenone-d10 Validated Applications


Human Biomonitoring of Endocrine-Disrupting Benzophenones

Benzophenone-d10 is the internal standard of choice for LC-MS/MS methods quantifying benzophenone UV filters in human biological specimens. A validated method using BP-d10 achieved LODs of 0.07-0.3 ng g⁻¹ and recovery of 98-104% in placental tissue, with inter-day variability <5% [1]. This application is critical for environmental epidemiology studies investigating prenatal exposure to endocrine-disrupting chemicals. Procurement for academic, government, and contract research laboratories conducting human biomonitoring is directly supported by this peer-reviewed validation.

Food Contact Material Compliance Testing

Benzophenone-d10 is the designated internal standard for GC-MS methods testing benzophenone migration from UV-cured printed cartonboard into foodstuffs. Validated methods achieve LOD of 0.01 mg kg⁻¹ and LOQ of 0.05 mg kg⁻¹ in food matrices, with linear calibration from 0.05 to 20 mg kg⁻¹ [2]. These methods have been applied to large-scale retail surveys (n=350 samples) and have passed independent blind proficiency testing [2]. Food safety testing laboratories and packaging manufacturers requiring compliance with food contact material regulations should specify Benzophenone-d10 for these workflows.

Multi-Analyte IDMS Quantitation for Food Packaging

Benzophenone-d10 enables simultaneous isotope dilution quantitation of benzophenone and five structurally related derivatives (4-methylbenzophenone, 4-hydroxybenzophenone, 2-hydroxybenzophenone, and dialkylamino-substituted benzophenones) in a single GC-MS run [3]. Optimized methods using Benzophenone-d10 achieve baseline separation in 24 minutes with calibration linearity r² ≥0.990 [3]. This multi-analyte capability makes Benzophenone-d10 the preferred internal standard for comprehensive photoinitiator migration screening in packaging quality control and regulatory surveillance programs.

ISO 17034-Compliant Reference Material for Method Development

Benzophenone-d10 is available from multiple suppliers with certificates of analysis confirming isotopic purity of 99 atom % D and HPLC purity specifications (95-99.7%) . Products manufactured under ISO 17034 and ISO/IEC 17025 quality systems provide documented measurement traceability required for accredited testing laboratories and GLP-compliant studies [4]. Procurement for method development, validation, and routine quality control in regulated environments should prioritize Benzophenone-d10 lots accompanied by full ISO-compliant certification documentation.

Application
Selection Property
Validation Focus
Benzophenone research in biological matrices
Isotope dilution MS compatibility
Matrix-effect correction and recovery review
Food contact material migration studies
GC-MS method compatibility with complex extracts
Multi-matrix recovery and linearity review
Multi-analyte photoinitiator screening
Co-elution and separation profile
Calibration linearity across analyte panel
Method development and validation support
Certified isotopic purity documentation
Measurement traceability and lot consistency review

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